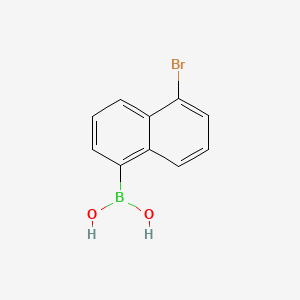

(5-Bromonaphthalen-1-yl)boronic acid

Description

(5-Bromonaphthalen-1-yl)boronic acid is an aromatic boronic acid derivative featuring a bromine substituent at the 5-position of a naphthalene ring. Boronic acids are widely utilized in organic synthesis, medicinal chemistry, and materials science due to their reversible interactions with diols, amines, and other nucleophiles.

Properties

CAS No. |

131838-19-2 |

|---|---|

Molecular Formula |

C10H8BBrO2 |

Molecular Weight |

250.886 |

IUPAC Name |

(5-bromonaphthalen-1-yl)boronic acid |

InChI |

InChI=1S/C10H8BBrO2/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1-6,13-14H |

InChI Key |

FLHLQGCANXDHSN-UHFFFAOYSA-N |

SMILES |

B(C1=C2C=CC=C(C2=CC=C1)Br)(O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

The bromine atom in (5-Bromonaphthalen-1-yl)boronic acid is an electron-withdrawing group, which lowers the pKa of the boronic acid moiety compared to electron-donating substituents like hydroxyl or methoxy groups. For instance, 6-hydroxynaphthalen-2-yl boronic acid (pKa ~8–9) is less acidic than brominated analogs due to its electron-donating hydroxyl group, whereas bromine likely reduces the pKa of (5-Bromonaphthalen-1-yl)boronic acid, enhancing its reactivity under physiological conditions . This property is critical for applications requiring pH-sensitive binding, such as glucose sensing or protease inhibition .

| Compound | Substituent Position | Key Substituent | Predicted pKa Range | Key Electronic Effect |

|---|---|---|---|---|

| (5-Bromonaphthalen-1-yl)boronic acid | 5 (naphthalene) | Br | ~7–8 | Electron-withdrawing |

| 6-Hydroxynaphthalen-2-yl boronic acid | 2 (naphthalene) | OH | ~8–9 | Electron-donating |

| Phenanthren-9-yl boronic acid | 9 (phenanthrene) | None | ~8.5–9.5 | Neutral |

| 3-AcPBA | Phenyl | Acetyl | ~9–10 | Electron-withdrawing |

Enzyme Inhibition and Binding Affinity

Boronic acids are potent enzyme inhibitors, particularly targeting serine proteases and β-lactamases. For example, 1-amido-2-triazolylethaneboronic acid inhibits β-lactamases with Ki values comparable to phenyl-substituted analogs but with improved MICs . Similarly, FL-166 , a bifunctional aryl boronic acid, inhibits SARS-CoV-2 3CLpro protease with a Ki of 40 nM . The bromine in (5-Bromonaphthalen-1-yl)boronic acid may enhance binding to active sites through halogen bonding or steric effects, though its exact inhibitory profile requires further study.

Solubility and Practical Limitations

Solubility challenges are common among aromatic boronic acids. While 6-hydroxynaphthalen-2-yl boronic acid and phenanthren-9-yl boronic acid retain activity in cell culture, pyren-1-yl boronic acid precipitates in RPMI medium, rendering it unsuitable for assays . The bromine substituent in (5-Bromonaphthalen-1-yl)boronic acid may moderately improve water solubility compared to non-polar analogs, but empirical data are needed to confirm this.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.